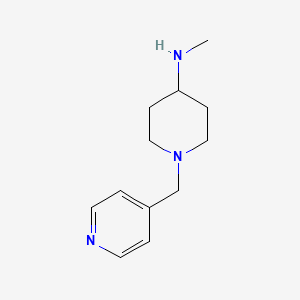

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Description

BenchChem offers high-quality N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-13-12-4-8-15(9-5-12)10-11-2-6-14-7-3-11/h2-3,6-7,12-13H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZLTORMMGHBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: A Technical Guide

Executive Summary

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS: 1341915-79-4) is a specialized heterocyclic amine that serves as a high-value pharmacophore and privileged scaffold in medicinal chemistry. Unlike a standalone marketed drug, this molecule functions as a critical intermediate and functional fragment in the design of therapeutics targeting G-Protein Coupled Receptors (GPCRs)—specifically the Histamine H4 and Sigma-1 receptors —and as a solubility-enhancing tail in Kinase Inhibitors (e.g., ROCK, Akt, and JAK inhibitors).

Its biological significance stems from its dual-nitrogen architecture: the piperidine nitrogen (pKa ~8-9) acts as a cationic anchor for aspartate/glutamate residues in receptor pockets, while the pyridine ring provides π-π stacking capabilities and hydrogen bond acceptor sites. This guide details its physicochemical properties, mechanism of action as a pharmacophore, synthetic protocols, and biological assay methodologies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological systems, particularly its membrane permeability and lysosomotropic properties.

Core Identity

| Property | Detail |

| Chemical Name | N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine |

| Common Abbreviation | N-Me-PMPA |

| CAS Number | 1341915-79-4 |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| SMILES | CNC1CCN(CC2=CC=NC=C2)CC1 |

Physicochemical Profile[5]

-

Lipophilicity (LogP): ~0.8 - 1.2 (Predicted). This moderate lipophilicity ensures good oral bioavailability while maintaining water solubility.

-

Basicity (pKa):

-

N1 (Piperidine): ~8.5 (Protonated at physiological pH).

-

N2 (Pyridine): ~5.2 (Unprotonated at physiological pH).

-

N3 (Secondary Amine): ~9.8 (Highly basic, protonated).

-

-

Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM) and aqueous buffers at pH < 7 due to protonation.

Biological Activity & Mechanism of Action[6]

This molecule is rarely used as a monotherapy but is a potent bioactive fragment . Its activity is defined by its ability to interact with specific protein domains.

Pharmacophore Mapping

The molecule operates via a "Cationic-Aromatic" binding mode:

-

Ionic Anchoring: The protonated secondary amine (N-methyl) and tertiary piperidine nitrogen form strong salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues in the binding pockets of GPCRs and Kinases.

-

π-Stacking: The pyridine ring engages in T-shaped or parallel π-stacking interactions with aromatic residues (Phe, Tyr, Trp).

-

Hydrogen Bonding: The pyridine nitrogen acts as a weak H-bond acceptor.

Primary Biological Targets

A. Sigma-1 Receptor (σ1R) Ligand

The N-alkyl-4-aminoalkylpiperidine scaffold is a classic template for Sigma-1 receptor ligands.[1]

-

Mechanism: The molecule binds to the chaperone protein σ1R at the endoplasmic reticulum-mitochondrion interface.

-

Effect: Modulation of calcium signaling and cellular stress responses. High affinity is achieved through the N-benzyl/pyridyl tail fitting into the hydrophobic pocket while the amine anchors to Asp126 .

B. Histamine H4 Receptor Antagonist

The 4-aminopiperidine core is structural bedrock for H4 antagonists (e.g., JNJ 7777120 analogs).

-

Mechanism: Competitive antagonism.

-

Activity: The N-methyl group enhances selectivity over H3 receptors, while the pyridyl group mimics the imidazole of histamine, interacting with Glu182 in the transmembrane domain.

C. Kinase Inhibitor "Tail"

In oncology drug discovery, this moiety is attached to a core scaffold (e.g., pyrazole, quinazoline) to target the solvent-exposed region of the kinase ATP-binding pocket.

-

Role: Improves solubility and physicochemical properties.

-

Target Examples: ROCK1/2 (Rho-associated kinase) and Akt (Protein Kinase B).

Pathway Visualization

The following diagram illustrates the molecule's interaction logic within a cellular context.

Figure 1: Mechanistic pathways of N-Me-PMPA acting as a ligand and functional scaffold.

Experimental Protocols

To validate the biological activity or synthesize this compound for research, follow these standardized protocols.

Synthesis Protocol (Reductive Amination)

This is the preferred route for high purity, avoiding over-alkylation.

Reagents:

-

Precursor A: 1-(pyridin-4-ylmethyl)piperidin-4-one (1.0 eq)

-

Precursor B: Methylamine hydrochloride (1.2 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Base: Diisopropylethylamine (DIPEA) (1.2 eq)

Step-by-Step Workflow:

-

Formation of Imine: Dissolve 1-(pyridin-4-ylmethyl)piperidin-4-one in DCE. Add Methylamine HCl and DIPEA. Stir at Room Temperature (RT) for 1 hour under Nitrogen (

). -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target M+H = 206.3).

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). Wash combined organics with brine.

-

Purification: Dry over

, concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

In Vitro Sigma-1 Receptor Binding Assay

Objective: Determine the binding affinity (

Materials:

-

Membrane Source: Guinea pig brain homogenates or Jurkat cells.

-

Radioligand: [³H]-(+)-Pentazocine (2 nM).

-

Non-specific Binder: Haloperidol (10 µM).

Protocol:

-

Incubation: Incubate 100 µg of membrane protein with [³H]-(+)-Pentazocine and varying concentrations of N-Me-PMPA (

to -

Time: Incubate for 120 minutes at 37°C.

-

Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Measurement: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

. Calculate

Synthesis & Assay Workflow Diagram

Figure 2: Integrated workflow for the synthesis and biological evaluation of N-Me-PMPA.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[2] Potential sensitizer.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Goel, K. K., et al. (2008).[3] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: N-[(pyridin-4-yl)methyl]piperidin-4-amine.[4] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2021). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents." Molecules. Retrieved from [Link]

Sources

Introduction: The Privileged Piperidine Scaffold and its Pyridinylmethyl-Amine Variant

An In-Depth Technical Guide to N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional vectors make it an invaluable building block for designing ligands that can interact with high affinity and selectivity at diverse biological targets.[1]

Within this critical class of heterocycles, the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine core structure represents a particularly versatile and promising motif. This scaffold combines several key pharmacophoric features:

-

A basic piperidine nitrogen, which is often protonated at physiological pH, allowing for crucial ionic interactions with biological targets. The N-methyl group modulates this basicity and lipophilicity.

-

A 4-amino group, providing a key hydrogen-bonding point and a vector for further substitution to explore structure-activity relationships (SAR).

-

A pyridin-4-ylmethyl substituent, which introduces an aromatic system capable of π-stacking and hydrogen bonding interactions, while the methylene linker provides rotational flexibility.

This combination of features has enabled the development of derivatives targeting a wide range of diseases, from viral infections to cancer and neurological disorders.[3][4] This technical guide offers a comprehensive exploration of this chemical scaffold, designed for researchers and drug development professionals. We will delve into its synthetic pathways, analyze its mechanisms of action against key biological targets, dissect structure-activity relationships, and provide detailed experimental protocols to empower further research and development.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold and its derivatives typically relies on robust and scalable chemical transformations, with reductive amination being a central strategy.[4] A common and efficient approach begins with a protected piperidine precursor to ensure regioselectivity.

The causality behind this choice is control; using a protecting group like tert-butyloxycarbonyl (Boc) on one of the nitrogen atoms allows for the selective functionalization of the other. The choice of a mild reducing agent like sodium triacetoxyborohydride is also critical, as it is selective for imines and aldehydes, tolerating many other functional groups and avoiding over-reduction.

A representative synthetic workflow is depicted below.

Caption: General synthetic workflow for the target scaffold.

This modular approach is highly amenable to creating libraries of analogs for SAR studies. By substituting pyridine-4-carboxaldehyde with other aromatic or aliphatic aldehydes in the initial reductive amination step, a wide array of derivatives can be efficiently generated.

Mechanism of Action and Key Biological Targets

Derivatives of the 4-aminopiperidine scaffold have demonstrated activity against a remarkable diversity of biological targets, underscoring the scaffold's utility in drug discovery.

Inhibition of Hepatitis C Virus (HCV) Assembly

A significant application for this class of compounds is in antiviral therapy. A high-throughput screen identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation.[4] Mechanistic studies revealed that these compounds do not target the viral replication machinery like many FDA-approved direct-acting antivirals. Instead, they act at a later stage, inhibiting the assembly and release of infectious virions.[4] This alternative mechanism is highly valuable as it can act synergistically with existing replication inhibitors and provides a strategy to combat drug-resistant viral strains.

Modulation of G-Protein Coupled Receptors (GPCRs)

The N-methyl-1-(piperidin-4-yl)methanamine scaffold is a key component in ligands designed to target GPCRs, a vast family of transmembrane proteins implicated in numerous diseases.[1]

-

Somatostatin Receptors: Certain 4-aminopiperidine derivatives exhibit high affinity for specific subtypes of somatostatin receptors.[5][6] This makes them promising candidates for treating pathological states where these receptors are involved, such as in acromegaly and various endocrine tumors.[6]

-

CXCR4 and Opioid Receptors: The scaffold is also integral to the design of antagonists for the CXCR4 receptor, which plays a role in cancer metastasis and HIV entry, as well as modulators of opioid receptors for pain management.[1]

The mechanism for GPCR modulation typically involves the inhibition of adenylyl cyclase through Gαi coupling, which decreases intracellular cAMP levels. This is often accompanied by the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[1]

Caption: Inhibition of a Gαi-coupled GPCR signaling pathway.

Other Therapeutic Targets

The versatility of this scaffold extends to numerous other areas:

-

Anticancer: Analogs have shown growth inhibitory effects on cancer cells, with some derivatives acting as activators of the Hypoxia-Inducible Factor 1 (HIF-1α) pathway, which can promote tumor cell apoptosis.[3][7]

-

Neurological Disorders: The 4-aminopiperidine core is used to develop agents targeting the central nervous system, including analgesics and potential treatments for neurodegenerative diseases through modulation of targets like the Sigma-1 receptor.[3][8][9]

Structure-Activity Relationships (SAR) and Therapeutic Applications

Systematic modification of the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

An SAR campaign for HCV assembly inhibitors revealed that functionality in the linker and the connected aryl ring could be broadly explored.[4] This exploration led to the identification of derivatives with enhanced potency, reduced toxicity, and improved pharmacokinetic (ADME) profiles.[4]

The following table summarizes hypothetical data based on published SAR principles for 4-aminopiperidine scaffolds, illustrating how structural changes can impact biological activity against an HCV target.

| Compound ID | R1 (Piperidine-N1) | R2 (Pyridine Ring) | R3 (Amine-N4) | HCV EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

| Core | -CH₃ | Unsubstituted | -H | 2.1 | >20 | >9.5 |

| 1a | -CH₂CH₃ | Unsubstituted | -H | 1.5 | >25 | >16.7 |

| 1b | -H | Unsubstituted | -H | 8.9 | >20 | >2.2 |

| 2a | -CH₃ | 2-Chloro | -H | 0.8 | >20 | >25.0 |

| 2b | -CH₃ | 3-Fluoro | -H | 1.2 | >25 | >20.8 |

| 3a | -CH₃ | Unsubstituted | -CH₂-Ph | 0.5 | 15 | 30.0 |

| 3b | -CH₃ | Unsubstituted | -C(O)-Ph | 5.4 | >25 | >4.6 |

Analysis of SAR Trends:

-

N1-Substitution (R1): The N-methyl group appears important for potency. While a slightly larger ethyl group (1a) is tolerated, complete removal (1b) leads to a significant loss of activity, likely by altering the pKa or steric profile of the piperidine nitrogen.

-

Pyridine Ring Substitution (R2): Introducing electron-withdrawing groups like halogens on the pyridine ring (2a, 2b) can enhance potency, possibly by modifying the electronic properties of the ring or creating new interactions with the target protein.

-

N4-Amine Substitution (R3): Extending from the 4-amino position with a flexible, hydrophobic group like a benzyl moiety (3a) dramatically increases potency. In contrast, adding a rigid amide linker (3b) is detrimental, suggesting that a specific orientation and flexibility are required for optimal target engagement.

Caption: Logical flow of a structure-activity relationship study.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for researchers. They are based on established methodologies and offer a starting point for synthesis and evaluation.[4][10]

Protocol 1: Synthesis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Step 1: Reductive Amination of 1-methylpiperidin-4-one

-

To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add pyridin-4-ylmethanamine (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The use of NaBH(OAc)₃ is deliberate; it is a mild and selective reagent ideal for this transformation, minimizing side reactions.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (DCM, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to yield the pure product.

Step 2: Characterization

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure purity and structural integrity.

Protocol 2: In Vitro HCV Replicon Assay (Conceptual Outline)

-

Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene) into 96-well plates.

-

Compound Treatment: Prepare serial dilutions of the synthesized N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine derivatives in DMSO and add them to the cells. Include appropriate controls (vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator to allow for viral replication and compound action.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. The light output is directly proportional to the level of HCV replication.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. Simultaneously, perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Future Perspectives

The N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold remains a fertile ground for drug discovery. Future research efforts are likely to focus on several key areas:

-

Expansion to New Therapeutic Areas: Given the scaffold's ability to interact with diverse targets, its application could be explored for inflammatory diseases, other viral infections, and different types of cancer.[11][12]

-

Fine-Tuning Pharmacokinetics: A major focus in drug development is optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work will involve modifying the scaffold to improve oral bioavailability, metabolic stability, and brain penetration for CNS targets.

-

Computational and Structure-Based Design: The use of computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking will become increasingly important for rationally designing next-generation analogs with higher potency and improved selectivity, thereby reducing the time and cost of discovery.

Conclusion

The N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine framework and its related analogs represent a classic example of a privileged scaffold in modern medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural and electronic features enable potent interactions with a wide range of biological targets, including viral proteins and GPCRs. The demonstrated success in areas like antiviral and anticancer research validates this scaffold as a high-value starting point for the development of novel therapeutics. Continued exploration of its chemical space, guided by mechanistic insights and rational design principles, promises to unlock new and effective treatments for a host of human diseases.

References

- BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

- Smolecule. (2023, August 15). Buy 4-Aminopiperidine | 13035-19-3.

- Chem-Impex. (n.d.). 4-Aminopiperidine.

- Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.

- Google Patents. (n.d.). WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine.

- National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC.

- BenchChem. (n.d.). The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical Guide.

- ACS Publications. (2003, May 2). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.

- BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.

- PubMed. (2018, December 15). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.

- Tarbiat Modares University. (2025, April 9). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis.

-

Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

- MDPI. (2019, May 15). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides.

- ResearchGate. (2025, August 7). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives.

- IntechOpen. (2021, February 24). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]

- 6. WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine - Google Patents [patents.google.com]

- 7. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biomedpharmajournal.org [biomedpharmajournal.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Abstract

The N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold represents a privileged structural motif in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this versatile core. We will dissect the key structural components—the pyridine ring, the N-methylpiperidine core, and the 4-amino group—to elucidate how modifications to each moiety influence biological activity. This document will further detail the synthetic strategies for accessing this scaffold and its analogs, along with the essential experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.

Introduction: The N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine Scaffold - A Privileged Motif in Drug Discovery

The convergence of a pyridine ring, an N-methylpiperidine core, and a 4-amino substituent creates a unique chemical entity with a rich three-dimensional architecture and a desirable physicochemical profile for drug development. The N-methylpiperidine moiety is a common feature in numerous central nervous system (CNS) active drugs, where it can influence properties such as basicity, solubility, and metabolic stability[1]. The 4-aminopiperidine scaffold is a versatile building block found in a wide array of bioactive compounds, including potent cognition enhancers and N-type calcium channel blockers[2][3]. The pyridinylmethyl substituent provides a key interaction point, often with aromatic or hydrogen-bonding domains of biological targets.

The strategic combination of these three components has led to the discovery of potent modulators of various biological targets, including G-protein coupled receptors (GPCRs) such as dopamine D4 and histamine H3 receptors, as well as enzymes like farnesyltransferase[1][4][5][6][7]. This guide will systematically explore the SAR of this scaffold, providing a rationale for the design of next-generation therapeutics.

Synthetic Strategies for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine and its Analogs

The synthesis of the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine core and its derivatives is typically achieved through a convergent synthetic approach. A common strategy involves the reductive amination of a suitably protected 4-piperidone derivative, followed by the introduction of the pyridinylmethyl group and subsequent manipulation of the 4-amino substituent.

General Synthetic Protocol

A representative synthetic route is outlined below, starting from commercially available N-Boc-4-piperidone. This multi-step synthesis offers flexibility for introducing diversity at various positions of the scaffold.

Step 1: Reductive Amination to Introduce the 4-Amino Group

N-Boc-4-piperidone is reacted with an appropriate amine (e.g., ammonia, a primary amine, or a secondary amine) in the presence of a reducing agent such as sodium triacetoxyborohydride to furnish the corresponding N-Boc-4-aminopiperidine derivative.

Step 2: Deprotection of the Piperidine Nitrogen

The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the 4-aminopiperidine intermediate.

Step 3: N-Alkylation with Pyridinylmethyl Halide

The secondary amine of the piperidine ring is then alkylated with a 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine) in the presence of a base (e.g., potassium carbonate or triethylamine) to introduce the pyridinylmethyl moiety.

Step 4: N-Methylation of the Piperidine Nitrogen

If the desired final compound has a methyl group on the piperidine nitrogen, this can be introduced via the Eschweiler-Clarke reaction, using formaldehyde and formic acid[8]. Alternatively, direct reductive amination of 4-(pyridin-4-ylmethyl)piperidin-4-amine with formaldehyde and a reducing agent can be employed.

Below is a visual representation of a generalized synthetic workflow.

Caption: Generalized synthetic workflow for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold can be finely tuned by modifying its three key structural components. The following sections will delve into the SAR of each of these components, drawing upon findings from various studies on related compounds.

The Pyridine Ring: A Key Interaction Motif

The pyridine ring plays a crucial role in the interaction of these ligands with their biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking or hydrophobic interactions.

-

Position of the Nitrogen Atom: The position of the nitrogen atom within the pyridine ring is often critical for activity. For instance, in a series of farnesyltransferase inhibitors, changing the 3-pyridylmethyl group to a 2- or 4-pyridylmethyl group resulted in a complete loss of activity, highlighting the specific geometric requirements for target engagement[1]. Similarly, in a series of CDK9 inhibitors, the 3-pyridyl regioisomer demonstrated superior activity compared to the 2-pyridyl and 4-pyridyl analogs[9].

-

Substitution on the Pyridine Ring: Introduction of substituents on the pyridine ring can modulate electronic properties, steric hindrance, and the potential for additional interactions. For example, in a series of BTK inhibitors, the introduction of a fluorine atom on the pyridine ring significantly enhanced inhibitory activity[10].

-

Bioisosteric Replacements: Replacing the pyridine ring with other heterocycles is a common strategy to improve pharmacokinetic properties or to explore alternative binding modes. Common bioisosteres for the pyridine ring include other nitrogen-containing heterocycles like pyrimidine, pyrazine, and imidazole, as well as non-heterocyclic aromatic rings with appropriate substituents to mimic the hydrogen bonding capacity of the pyridine nitrogen[9][11]. For example, in a series of dopamine D4 receptor ligands, replacement of a pyridine ring with a pyrimidine ring was well-tolerated and led to potent compounds[6].

The N-Methylpiperidine Core: Modulator of Physicochemical Properties and Target Affinity

The N-methylpiperidine core serves as a central scaffold, orienting the pyridinylmethyl and 4-amino substituents in a specific spatial arrangement. Modifications to this core can significantly impact the compound's physicochemical properties and its interaction with the target.

-

The N-Methyl Group: The methyl group on the piperidine nitrogen influences the basicity of the nitrogen atom and can provide a key hydrophobic interaction with the target protein. In many cases, the N-methyl group is optimal for activity. However, its replacement with other alkyl groups or its removal can lead to changes in potency and selectivity. For example, in a series of dopamine D4 receptor antagonists, the nature of the N-substituent on a piperazine ring (a close analog of piperidine) was found to modulate functional activity[5].

-

Conformation of the Piperidine Ring: The piperidine ring typically adopts a chair conformation. The orientation of the substituents (axial vs. equatorial) can be critical for proper binding to the target. The design of rigid analogs or the introduction of substituents that lock the conformation can be a useful strategy to enhance affinity and selectivity.

-

Piperidine Bioisosteres: In some cases, the piperidine ring can be replaced with other cyclic amines, such as piperazine or pyrrolidine, to modulate basicity, lipophilicity, and to explore different vector spaces for substituent placement[4][12].

The 4-Amino Group: A Versatile Handle for Potency and Selectivity

The 4-amino group provides a crucial point for introducing a wide variety of substituents that can interact with the target protein and fine-tune the overall properties of the molecule.

-

Substitution on the Amino Nitrogen: The nature of the substituent(s) on the 4-amino nitrogen is a key determinant of biological activity. This position is often used to introduce larger, more complex functionalities that can occupy specific pockets in the target protein. For example, in a series of N-(piperidin-4-yl)benzamide derivatives, substitution at this position with various benzamide moieties led to potent activators of hypoxia-inducible factor 1 (HIF-1) pathways[13].

-

Linker to the Substituent: The linker connecting the 4-amino nitrogen to a terminal group can also influence activity. Variations in linker length, rigidity, and chemical nature (e.g., alkyl chain, amide, sulfonamide) can alter the positioning of the terminal group and impact binding affinity.

-

Bioisosteric Replacements for the Amino Group: While direct replacement of the amino group is less common, its role as a key attachment point means that the entire 4-amino-substituent moiety can be considered for bioisosteric replacement to improve properties like metabolic stability or to explore new interactions with the target.

The following table summarizes the general SAR trends for the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold based on the analysis of related compounds.

| Molecular Fragment | Modification | General Impact on Activity | References |

| Pyridine Ring | Position of Nitrogen | Often critical for optimal geometry and interaction. 3- and 4-pyridyl isomers are frequently active. | [1][9] |

| Ring Substitution | Can modulate electronics and provide additional interactions. Halogenation can enhance potency. | [10] | |

| Bioisosteric Replacement | Pyrimidine, pyrazine, and other heterocycles can be well-tolerated and may improve properties. | [6][9][11] | |

| N-Methylpiperidine Core | N-Methyl Group | Influences basicity and provides hydrophobic interactions. Often optimal, but other small alkyl groups can be tolerated. | [5] |

| Ring Conformation | Chair conformation is typical. Substituent orientation (axial/equatorial) is important for binding. | - | |

| Piperidine Bioisosteres | Piperazine and pyrrolidine can be used to modulate physicochemical properties. | [4][12] | |

| 4-Amino Group | N-Substitution | Key for introducing diverse functionalities to interact with specific target pockets. | [13] |

| Linker to Substituent | Length and nature of the linker affect the positioning of the terminal group. | - |

Biological Evaluation: Methodologies and Assays

The biological evaluation of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine analogs is highly dependent on the therapeutic target of interest. Given that this scaffold is prevalent in compounds targeting GPCRs, a common starting point is to assess their binding affinity and functional activity at a panel of relevant receptors.

GPCR Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor[14]. These assays are essential for initial screening and for establishing the SAR of a series of compounds.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from stable cell lines or tissue homogenates.

-

Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

A schematic of a competitive radioligand binding assay is presented below.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Document: Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethyl... - ChEMBL [ebi.ac.uk]

- 6. SAR of novel biarylmethylamine dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of (<i>E</i>)-<i>N</i>′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 10. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 11. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. multispaninc.com [multispaninc.com]

Topic: Potential Therapeutic Targets of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

An In-depth Technical Guide

Abstract

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is a novel chemical entity whose biological targets are not yet publicly characterized. This guide eschews a speculative list of targets and instead provides a comprehensive, strategic framework for the systematic identification and validation of its potential therapeutic targets. We present a multi-pronged approach commencing with in silico predictive modeling to generate initial hypotheses, followed by robust, unbiased experimental methods for target discovery directly from complex biological systems. The narrative emphasizes the causality behind experimental choices and establishes a self-validating workflow through orthogonal validation techniques, from direct biophysical binding assays to cellular target engagement and functional-response studies. This document serves as a technical roadmap for researchers seeking to deconvolve the mechanism of action for this, or any, novel small molecule.

Introduction: Defining the Challenge and Strategy

The compound N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine presents a structure with multiple pharmacophoric features suggestive of biological activity. Key moieties include:

-

A Piperidine Scaffold: A common motif in centrally active drugs, capable of interacting with a wide range of receptors and transporters.

-

A Basic Amine (pKa ~9-10): Likely protonated at physiological pH, forming a positive ion capable of engaging in ionic interactions with acidic residues (e.g., Asp, Glu) in protein binding pockets.

-

A Pyridinylmethyl Group: The pyridine ring is a bioisostere of a phenyl ring but with a hydrogen bond acceptor (the nitrogen atom) and a different aromatic profile, potentially conferring selectivity for specific targets.

Given the absence of published data for this specific molecule, our strategy is not to guess targets but to outline a rigorous, industry-standard workflow for their discovery and validation. This process is bifurcated into two main phases: Hypothesis Generation (in silico methods) and Hypothesis Testing (experimental discovery and validation).

Phase I: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate a ranked list of plausible protein targets. These in silico approaches leverage vast databases of known ligand-target interactions and protein structures to predict novel interactions.

Rationale for a Ligand-Based Approach

The most direct predictive method is to apply the principle that structurally similar molecules often exhibit similar biological activities. By identifying known bioactive compounds that are structurally analogous to our query molecule, we can infer that our compound may share targets with them.

Protocol: 2D/3D Chemical Similarity Searching

-

Input: The canonical SMILES string for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: CN(C1CCN(CC2=CC=NC=C2)CC1)

-

Tools: Publicly accessible databases such as PubChem, ChEMBL, and similarity search tools like ChemMine or SwissTargetPrediction.

-

Methodology:

-

Submit the SMILES string to the similarity search interface.

-

Select a similarity metric, most commonly the Tanimoto coefficient, calculated using molecular fingerprints (e.g., ECFP4, MACCS keys). A Tanimoto score > 0.85 indicates high similarity.

-

The search will return a list of known compounds ranked by similarity.

-

Critically analyze the bioactivity data (e.g., IC50, Ki values) associated with the top hits from the ChEMBL database.

-

-

Anticipated Outcome & Interpretation: This analysis will likely yield a set of protein classes. For instance, if the top hits are predominantly histamine H3 receptor antagonists or dopamine D2 receptor ligands, these become our primary hypothetical target classes. This provides an immediate, data-driven starting point for investigation.

Rationale for a Structure-Based Approach

When a high-resolution 3D structure of a potential target is available, reverse (or inverse) docking can be employed. This technique computationally "docks" our single query ligand into the binding sites of thousands of different proteins to predict binding affinity.

Protocol: Reverse Docking

-

Input: A 3D conformer of the query molecule (e.g., in .mol2 or .sdf format).

-

Tools: Web servers like ReverseDock or CRDS provide user-friendly interfaces to screen against curated databases of druggable protein structures.

-

Methodology:

-

Upload the 3D structure of the ligand.

-

Select a target database (e.g., human proteins from the PDB).

-

Initiate the docking simulation. The server will use a scoring function (e.g., AutoDock Vina's empirical binding affinity) to estimate the binding energy for each protein-ligand pair.

-

The output is a list of proteins ranked by their predicted binding affinity (e.g., kcal/mol).

-

-

Anticipated Outcome & Interpretation: The results will provide a ranked list of potential protein targets. It is crucial to apply scientific judgment; for example, if the top-ranked hits are all members of the kinase family, this strengthens the hypothesis. The predicted binding pose should also be visually inspected for plausibility (e.g., formation of the expected ionic bond with the protonated amine).

Data Summary: Consolidating In Silico Predictions

The outputs from both ligand- and structure-based approaches should be consolidated into a single table to identify consensus predictions, which represent the highest-priority targets for experimental validation.

| Prediction Method | Predicted Target/Target Class | Score/Metric | Rationale/Evidence |

| Similarity Search | Histamine H3 Receptor | Tanimoto: 0.88 | Top hit is a known H3R antagonist with sub-nanomolar affinity. |

| Similarity Search | Dopamine D2 Receptor | Tanimoto: 0.86 | Multiple known D2R ligands in top 10 hits. |

| Reverse Docking | Serotonin Transporter (SERT) | Vina Score: -9.5 kcal/mol | High predicted affinity; plausible binding pose in central site. |

| Reverse Docking | Acetylcholinesterase | Vina Score: -9.2 kcal/mol | Strong predicted affinity. |

| Consensus | Aminergic GPCRs/Transporters | High | Convergent evidence from orthogonal computational methods. |

Phase II: Experimental Target Identification & Validation

While in silico methods provide hypotheses, they require rigorous experimental validation. The goal of this phase is to move from predicted targets to confirmed, biologically relevant interactions. We employ two parallel strategies: an unbiased, discovery-oriented approach (Chemical Proteomics) and a hypothesis-driven validation of specific targets predicted in Phase I.

Unbiased Target Discovery: Chemical Proteomics

This powerful technique uses the small molecule itself as "bait" to capture its binding partners from a complex biological mixture, such as a cell or tissue lysate.[1][2][3] This approach is unbiased as it does not rely on prior assumptions about the target's identity.

The core principle of AC-MS is to immobilize the compound of interest on a solid support (e.g., resin beads), incubate it with a proteome, wash away non-specific proteins, and then elute and identify the specifically bound proteins using mass spectrometry.[4][5][6]

-

Probe Synthesis: Synthesize a derivative of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine). This linker is crucial for attaching the compound to the resin without sterically hindering its target-binding motif.

-

Immobilization: Covalently couple the synthesized probe to an activated resin (e.g., NHS-activated sepharose beads) to create the affinity matrix.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., human neuroblastoma SH-SY5Y cells if CNS targets are suspected).

-

Affinity Enrichment:

-

Incubate the affinity matrix with the cell lysate to allow the target proteins to bind to the immobilized compound.

-

As a crucial control, in a parallel experiment, pre-incubate the lysate with a high concentration of the original, "free" compound before adding it to the affinity matrix. True targets will bind the free compound, preventing them from binding to the resin.

-

-

Washing: Wash the resin extensively with buffer to remove proteins that are non-specifically bound.

-

Elution: Elute the specifically bound proteins from the resin, often by boiling in SDS-PAGE sample buffer.

-

Identification:

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Excise the protein bands, perform in-gel trypsin digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Proteins that are present in the main experiment but significantly reduced or absent in the "free compound" competition control are considered high-confidence candidate targets.

Caption: Workflow for unbiased target identification using Affinity Chromatography-Mass Spectrometry (AC-MS).

Hypothesis-Driven Target Validation

This arm of the strategy focuses on validating the specific, high-priority candidate targets identified from in silico predictions and the AC-MS screen. Validation is a multi-step process designed to build a robust case for a direct, functionally relevant interaction.

The first step is to confirm a direct, physical interaction between the compound and a purified recombinant version of the candidate target protein.

-

Surface Plasmon Resonance (SPR): This label-free technique measures binding in real-time by detecting changes in the refractive index on a sensor chip where the target protein is immobilized.[7][8][9][10][11] It provides kinetic data (association rate, k_on; dissociation rate, k_off) and the equilibrium dissociation constant (K_D), a measure of binding affinity.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (K_D, stoichiometry 'n', enthalpy ΔH, and entropy ΔS).[12][13][14] It is considered the gold standard for confirming binding affinity in solution.

| Technique | Key Output | Causality Insight |

| SPR | K_D, k_on, k_off | Measures the kinetics of the interaction (how fast it binds and releases). |

| ITC | K_D, n, ΔH, ΔS | Measures the thermodynamics (what forces drive the binding). |

A compound must not only bind to a purified protein but also engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this.

-

Rationale: The binding of a ligand (our compound) to its target protein generally increases the protein's thermal stability.

-

Protocol: CETSA

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the treated cells across a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation.

-

Quantify the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or ELISA.

-

Result: In the presence of the compound, the target protein will remain soluble at higher temperatures, resulting in a characteristic "shift" in its melt curve. This confirms target engagement in a physiological setting.

-

Caption: The principle of CETSA: ligand binding stabilizes the target protein against heat-induced aggregation.

The final and most critical step is to demonstrate that the compound's binding to the target alters its biological function. The specific assay depends entirely on the nature of the validated target.

-

If the Target is a GPCR:

-

cAMP Assays: For Gs- or Gi-coupled receptors, measure the inhibition or stimulation of cyclic AMP production using HTRF or AlphaScreen assays.

-

Calcium Flux Assays: For Gq-coupled receptors, measure the mobilization of intracellular calcium using fluorescent dyes like Fluo-4.

-

-

If the Target is an Enzyme:

-

Measure the compound's effect on the enzyme's catalytic activity using a substrate-turnover assay (e.g., colorimetric, fluorescent, or luminescent). Determine the IC50 (for inhibitors) or EC50 (for activators).

-

-

If the Target is an Ion Channel:

-

Use electrophysiology techniques, such as patch-clamp, to measure the compound's effect on ion flow across the cell membrane.

-

Conclusion and Future Directions

This guide has detailed a systematic, multi-tiered strategy for the deconvolution of therapeutic targets for the novel compound N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine. The workflow is designed to be self-validating, progressing from broad, predictive in silico screening to unbiased experimental discovery, and culminating in rigorous biophysical and cell-based validation of specific targets. By confirming direct binding (SPR/ITC), cellular target engagement (CETSA), and functional modulation, this process builds an unassailable case for a compound's mechanism of action.

Successful identification of a validated target opens the door to rational, structure-based drug design for lead optimization, the development of robust biomarkers for clinical trials, and a deeper understanding of the biological pathways that can be modulated for therapeutic benefit.

References

-

Isothermal titration calorimetry in drug discovery. PubMed, [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments, [Link]

-

An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery. PMC, [Link]

-

SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences, [Link]

-

Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science. BioDuro, [Link]

-

How does SPR work in Drug Discovery?. deNOVO Biolabs, [Link]

-

Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory, [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI, [Link]

-

Surface Plasmon Resonance (SPR) & Biophysics. BioAscent, [Link]

-

ITC Assay Service for Drug Discovery. Reaction Biology, [Link]

-

A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Publishing, [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI, [Link]

-

Application of isothermal titration calorimetry in drug discovery and development. ResearchGate, [Link]

-

SPR Provides a Boost to Drug Discovery and Development. Photonics Spectra, [Link]

-

A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, [Link]

-

Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes. PMC, [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix, [Link]

-

Full article: Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online, [Link]

-

Phenotypic profiling in drug discovery. Drug Target Review, [Link]

-

Chemical Proteomics. Evotec, [Link]

-

Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science, [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter, [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC, [Link]

-

4.8. Cellular Thermal Shift Assay (CETSA). Bio-protocol, [Link]

-

Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC, [Link]

-

Cell-based Assays for GPCR Activity. Biocompare, [Link]

-

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge, [Link]

-

Affinity Chromatography Protocol. Conduct Science, [Link]

-

MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc., [Link]

-

Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes, [Link]

-

GPCR Calcium Product Solutions. Eurofins DiscoverX, [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online, [Link]

Sources

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. biocompare.com [biocompare.com]

- 11. revvity.com [revvity.com]

- 12. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. multispaninc.com [multispaninc.com]

- 14. GPCR Calcium Product Solutions [discoverx.com]

An In-depth Technical Guide to N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine, a substituted 4-aminopiperidine derivative with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this paper constructs a robust framework for its synthesis and potential pharmacological relevance based on established principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine-based therapeutic agents.

Introduction: The Prominence of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and the ability to be readily functionalized at various positions make it a privileged scaffold in drug discovery. Within this class, the 4-aminopiperidine core is of particular interest, serving as a key building block for compounds targeting a diverse range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] Derivatives of 4-aminopiperidine have shown promise as antifungal agents, CCR5 antagonists for HIV-1 entry inhibition, and as ligands for the dopamine transporter.[3][4][5]

This guide focuses on a specific derivative, N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine, which combines the 4-aminopiperidine core with a pyridin-4-ylmethyl substituent at the 1-position and a methyl group on the exocyclic amine. This unique combination of structural features suggests a potential for interesting pharmacological properties, which will be explored herein.

Proposed Synthesis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

The synthesis of the target compound can be logically approached in a two-step sequence starting from commercially available precursors: tert-butyl piperidin-4-ylcarbamate and pyridine-4-carbaldehyde. The proposed synthetic route involves an initial reductive amination to introduce the pyridin-4-ylmethyl group at the piperidine nitrogen, followed by deprotection and subsequent N-methylation of the primary amine.

Caption: Proposed two-step synthesis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (1-((pyridin-4-yl)methyl)piperidin-4-yl)carbamate

This procedure is adapted from established methods for reductive amination of N-substituted 4-piperidones.[3]

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and pyridine-4-carbaldehyde (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford tert-butyl (1-((pyridin-4-yl)methyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

This step involves the deprotection of the Boc group followed by N-methylation via the Eschweiler-Clarke reaction.

-

Boc Deprotection: Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the crude 1-(pyridin-4-ylmethyl)piperidin-4-amine as a TFA salt.

-

Eschweiler-Clarke N-Methylation: To a solution of the crude amine from the previous step in formic acid (5 eq), add formaldehyde (37% aqueous solution, 5 eq).

-

Heat the reaction mixture at 80-90 °C for 8-12 hours.

-

Cool the reaction to room temperature and basify with a 2M aqueous solution of sodium hydroxide.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM with 1% triethylamine) to yield N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine.

Inferred Pharmacological Profile and Potential Therapeutic Applications

The pharmacological profile of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine can be inferred by examining the structure-activity relationships (SAR) of analogous compounds.

Potential as an Antifungal Agent

Research into 4-aminopiperidine derivatives has identified them as a novel class of antifungal agents that target ergosterol biosynthesis.[3] The general structure-activity relationship suggests that a benzyl or phenylethyl group at the piperidine nitrogen, combined with a long alkyl chain at the 4-amino position, enhances antifungal activity.[3] While the pyridin-4-ylmethyl group is not a direct analogue of these, its aromatic character and hydrogen bonding potential could lead to interactions with the fungal enzyme targets. The N-methyl group on the exocyclic amine is a deviation from the long alkyl chains that have shown optimal activity. However, it may still confer some level of antifungal properties.

Potential as a CCR5 Antagonist

4-Substituted-4-aminopiperidine derivatives have been developed as potent CCR5 antagonists, which are a class of HIV-1 entry inhibitors.[4] The 4-aminopiperidine scaffold serves as a key pharmacophore in these molecules. While the substitution pattern of the target compound differs from the reported CCR5 antagonists, the core structure suggests that it could be a starting point for the design of novel anti-HIV agents.

Potential as a Dopamine Transporter (DAT) Ligand

Derivatives of aminopiperidines have been investigated as ligands for the dopamine transporter, with potential applications in treating substance abuse and other central nervous system (CNS) disorders.[5] The affinity and selectivity for DAT are influenced by the substituents on the piperidine nitrogen and the 4-amino group. The pyridin-4-ylmethyl group, with its nitrogen atom, could potentially engage in specific interactions within the DAT binding pocket.

Structure-Activity Relationship Summary

| Compound/Scaffold | Key Structural Features | Biological Activity | Reference |

| 1-benzyl-N-dodecylpiperidin-4-amine | Benzyl at N1, Dodecyl at N4-amine | Antifungal (Candida spp., Aspergillus spp.) | [3] |

| 4-Substituted-4-aminopiperidines | Varied substituents at C4 and N4-amine | CCR5 Antagonists (Anti-HIV) | [4] |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Bulky lipophilic group at N1 | Dopamine Transporter (DAT) Ligands | [5] |

This table highlights that the substituents at both the piperidine nitrogen and the 4-amino group are critical for determining the biological activity of 4-aminopiperidine derivatives.

Caption: Hypothetical mechanism of action for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine as an antifungal agent.

Conclusion

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine represents an intriguing, yet underexplored, molecule within the medicinally significant 4-aminopiperidine class. This technical guide has provided a plausible and detailed synthetic route for its preparation, leveraging established chemical transformations. Furthermore, by analyzing the structure-activity relationships of closely related compounds, we have inferred potential pharmacological activities, including antifungal, anti-HIV, and CNS-related applications. This document serves as a foundational resource to stimulate further investigation into the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. The proposed methodologies and a priori assessment of its potential bioactivities offer a solid starting point for researchers aiming to expand the therapeutic landscape of piperidine-based agents.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (NMPPA) as a Research Tool

[1]

Executive Summary

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (referred to herein as NMPPA ) is a high-value "privileged scaffold" intermediate used extensively in the synthesis of bioactive small molecules.[1] It serves as a critical building block for libraries targeting Serine/Threonine Kinases (e.g., Akt/PKB, CDK2) , G-Protein Coupled Receptors (GPCRs) , and Sigma Receptors .

Unlike simple reagents, NMPPA acts as a pharmacophore hybrid :

-

The Piperidine Core: Provides a flexible, saturated linker that positions substituents in specific 3D orientations.[1][2]

-

The 4-Methylamino Group: A nucleophilic handle for coupling to aromatic heterocycles (hinge binders) or forming urea/amide linkages.[1]

-

The Pyridin-4-ylmethyl Tail: A functional group that modulates solubility (via protonation at physiological pH) and engages in

-stacking or hydrogen bonding in solvent-exposed protein pockets.[1]

This guide details the protocols for synthesizing NMPPA, utilizing it in library generation, and validating its incorporation into bioactive ligands.[1]

Physicochemical Profile & Pharmacophore Logic[1]

Before experimental application, researchers must understand the chemical behavior of NMPPA to optimize reaction conditions and binding affinity.[1]

Table 1: Physicochemical Properties

| Property | Value | Relevance in Research |

| Molecular Formula | Core scaffold calculation.[1] | |

| Molecular Weight | 205.30 g/mol | Fragment-based drug design (FBDD).[1] |

| pKa (Piperidine N) | ~8.5 - 9.0 | Primary basic center; protonated at pH 7.[1]4. |

| pKa (Pyridine N) | ~5.2 | Secondary basic center; modulates solubility.[1] |

| LogP (Predicted) | 0.8 - 1.2 | Favorable lipophilicity for CNS/cell penetration.[1] |

| H-Bond Donors | 1 (Secondary Amine) | Critical for amide/urea formation.[1] |

| H-Bond Acceptors | 3 | Interaction with protein residues (e.g., Asp/Glu).[1] |

Pharmacophore Mapping

The utility of NMPPA lies in its ability to bridge the "Hinge Region" of a kinase with the "Ribose Pocket" or solvent front.[1]

Figure 1: Pharmacophore dissection of NMPPA showing its dual-binding potential in kinase inhibitor design.[1]

Protocol A: Synthesis of NMPPA (In-House Preparation)

While commercially available, in-house synthesis allows for the introduction of isotopic labels (e.g.,

Reaction Type: Reductive Amination Sequence Scale: 10 mmol (scalable to grams)[1]

Reagents Required:

-

Starting Material A: 1-Boc-4-piperidone (CAS: 79099-07-3)[1]

-

Reagent B: Methylamine (2M in THF or MeOH)

-

Reagent C: Pyridine-4-carboxaldehyde (CAS: 872-85-5)[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride[1]

-

Acid: Trifluoroacetic acid (TFA) or HCl/Dioxane[1]

Step-by-Step Methodology:

-

Intermediate Formation (N-Boc-4-methylaminopiperidine):

-

Dissolve 1-Boc-4-piperidone (2.0 g, 10 mmol) in DCM (20 mL).

-

Add Methylamine (2M in THF, 7.5 mL, 15 mmol) and stir for 30 min at RT to form the imine.

-

Add Sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise.

-

Stir for 12 hours. Quench with sat. NaHCO3. Extract with DCM.[1][3]

-

Checkpoint: Verify Mono-methylation via LCMS (M+H = 215.17).[1]

-

-

Deprotection:

-

Dissolve the intermediate in DCM (10 mL).

-

Add TFA (5 mL) at 0°C. Stir for 2 hours at RT.

-

Concentrate in vacuo.[1] Note: The product exists as a TFA salt.

-

-

Final Assembly (Introduction of Pyridine Tail):

-

Redissolve the crude amine salt in DCE (Dichloroethane) (30 mL).

-

Add TEA (Triethylamine) to adjust pH to ~8.[1]

-

Add Pyridine-4-carboxaldehyde (1.1 eq).[1] Stir for 1 hour.

-

Add Sodium triacetoxyborohydride (1.5 eq). Stir overnight.

-

Workup: Quench with water. Extract with DCM/Isopropanol (3:1) (necessary due to polarity).[1]

-

Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:9:1).[1]

-

Yield Expectation: 60-75% overall. Storage: Store as HCl salt at -20°C (hygroscopic).

Protocol B: Application in Kinase Inhibitor Synthesis

This protocol demonstrates using NMPPA to synthesize a Pyrrolo[2,3-d]pyrimidine-based Akt Inhibitor analog (based on J. Med.[1] Chem. protocols [1]).

Objective: Couple NMPPA to a chloro-heterocycle core via nucleophilic aromatic substitution (

Workflow Diagram

Figure 2: General workflow for coupling NMPPA to a kinase hinge-binding core.

Detailed Procedure:

-

Reaction Setup:

-

Coupling (

): -

Deprotection (if Tosyl/SEM protected):

-

Add LiOH (aq) / THF and heat at 60°C for 4 hours to remove the Tosyl group on the pyrrole nitrogen.

-

-

Isolation:

-

Evaporate solvents.[1] Purify via Prep-HPLC (Reverse phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

-

Protocol C: Biological Validation (In Vitro)

Once the NMPPA-derived ligand is synthesized, its activity is verified using a competitive binding assay.[1]

Assay: TR-FRET Kinase Binding (LanthaScreen™)

Rationale: Determines if the NMPPA moiety effectively directs the molecule to the ATP-binding site.[1]

-

Reagents:

-

Procedure:

-

Readout:

-

Measure FRET signal (Ex 340 nm, Em 665 nm / 615 nm).

-

Data Analysis: A decrease in FRET signal indicates the NMPPA-ligand has displaced the tracer.[1] Calculate

.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | Steric hindrance of N-methyl | Switch to high-boiling solvent (DMSO/NMP) and increase Temp to 150°C. |

| Product Insoluble | Pyridine aggregation | Use acidified mobile phases (0.1% TFA) during purification to protonate the pyridine.[1] |

| Polyamination | Excess aldehyde in synthesis | Ensure strict stoichiometry (1.0-1.1 eq) of Pyridine-4-carboxaldehyde. |

| NMR Broadening | Chair flipping of piperidine | Run NMR at elevated temperature (50°C) or in |

References

-

Caldwell, J. J., et al. (2010).[1] "Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt)." Journal of Medicinal Chemistry, 53(5), 2239–2249.[1]

-

BenchChem. (2025).[1][2][6][7] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Application Notes.

-

PubChem. (2025).[1] "N-[(pyridin-4-yl)methyl]piperidin-4-amine Compound Summary." National Library of Medicine.[1] [1]

-

Thoma, G., et al. (2004).[1] "Orally active inhibitors of the calcineurin/NFAT pathway."[1] Journal of Medicinal Chemistry, 47(10), 2534-2549. (Demonstrates piperidine-pyridine linkers).

-

ChemicalBook. (2026).[1][8] "1-Methylpiperidin-4-amine Chemical Properties and Uses."

(Note: NMPPA is a research chemical.[1][9] Ensure all handling complies with local chemical hygiene plans and safety regulations.)

Sources

- 1. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

Application Note: Purification & Isolation of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

This Application Note is designed for researchers and process chemists working with N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine . The protocol addresses the specific challenges posed by this molecule: its high polarity, multiple basic centers (tri-amine), and susceptibility to oxidative degradation or "tailing" on silica.

Part 1: Chemical Profile & Purification Strategy

The Molecule

This compound functions as a versatile linker in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands). It features three distinct nitrogen centers with varying pKa values, which dictates the purification logic.

| Center | Type | Approx. pKa | Reactivity/Behavior |

| N1 (Pyridine) | Aromatic | ~5.2 | Weak base. Protonates only at low pH. |

| N2 (Piperidine) | Tertiary | ~10.8 | Strong base. Always charged at neutral pH. |

| N3 (Exocyclic) | Secondary | ~10.2 | Nucleophilic. Prone to oxidation/carbamate formation. |

Key Challenge: The molecule is highly polar and "sticky" on standard silica gel due to the interaction between the basic amines and acidic silanols.[1] Standard extraction often fails because the compound remains water-soluble even at moderately basic pH.

Strategic Decision Tree

Use the following logic to select your method:

-

Scenario A: Crude Reaction Mixture (>80% purity). Use Method 1 (pH-Switch Extraction) to remove neutral/acidic impurities.

-

Scenario B: Complex Mixture (Close-eluting impurities). Use Method 2 (Modified Flash Chromatography) .

-

Scenario C: Final Polishing/Storage. Use Method 3 (Salt Crystallization) to generate a stable solid.

Part 2: Detailed Protocols

Method 1: The "pH-Switch" Extraction (High-Throughput)

Best for removing non-basic impurities (e.g., unreacted ketone, alcohols) without chromatography.

Principle: At pH 14, all nitrogens are deprotonated (neutral), forcing the compound into the organic phase. At pH 4-5, the pyridine is neutral but the aliphatic amines are charged, keeping it in water while washing away weak bases.

Protocol:

-

Dissolution: Dissolve crude residue in 1.0 M HCl (Target pH < 2).

-

Acid Wash: Wash the aqueous layer 2x with Dichloromethane (DCM) .

-

Removes: Non-basic organic impurities.

-

Target: Remains in Aqueous phase (protonated).

-

-

Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or KOH until pH > 12.

-

Note: The solution will become cloudy as the free base oils out.

-

-

Extraction: Extract 3x with DCM:Isopropanol (9:1) .

-

Why Isopropanol? Pure DCM is often insufficient to extract highly polar tri-amines. The alcohol improves solubility.

-

-

Drying: Dry combined organics over K₂CO₃ (Sodium sulfate can sometimes adsorb polar amines). Filter and concentrate.

Method 2: Amine-Modified Flash Chromatography

Best for separating the target from other amine byproducts (e.g., des-methyl or bis-methyl impurities).

The Problem with Standard Silica: Unmodified silica is acidic. Basic amines bind irreversibly or "streak" (tailing), leading to yield loss and poor separation.

Recommended Stationary Phase:

-

Option A (Gold Standard): Amine-functionalized Silica (NH₂-Silica).

-

Option B (Standard): Regular Silica pre-treated with 1% Triethylamine (TEA).

Mobile Phase Optimization:

-

Solvent A: Dichloromethane (DCM)

-